molecular formula C25H25N7OS2 B11413437 2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide

2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide

Cat. No.: B11413437
M. Wt: 503.6 g/mol
InChI Key: SBWNYDDVTZWAMQ-UHFFFAOYSA-N
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Description

2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide is a complex organic compound that belongs to the class of triazinoindoles and thiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide involves multiple steps. One common approach is the reaction of 5-butyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 5-(4-methylphenyl)-6H-1,3,4-thiadiazine-2-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Mechanism of Action

The mechanism of action of 2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N7OS2

Molecular Weight

503.6 g/mol

IUPAC Name

2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide

InChI

InChI=1S/C25H25N7OS2/c1-3-4-13-32-20-8-6-5-7-18(20)22-23(32)27-25(31-29-22)35-15-21(33)26-24-30-28-19(14-34-24)17-11-9-16(2)10-12-17/h5-12H,3-4,13-15H2,1-2H3,(H,26,30,33)

InChI Key

SBWNYDDVTZWAMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=C(CS4)C5=CC=C(C=C5)C

Origin of Product

United States

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